Cas no 4712-88-3 (1-Butanone,1-(5-hydroxy-1-naphthalenyl)-)
4712-88-3 structure
Product Name:1-Butanone,1-(5-hydroxy-1-naphthalenyl)-
Numero CAS:4712-88-3
MF:C8H7ClO2
MW:170.59298157692
CID:334861
PubChem ID:74061
Update Time:2025-04-19
1-Butanone,1-(5-hydroxy-1-naphthalenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butanone,1-(5-hydroxy-1-naphthalenyl)-
- 1'-Butyronaphthone,5'-hydroxy- (7CI,8CI)
- 1-(5-chloro-2-hydroxyphenyl)-ethanone
- FT-0620251
- 5'-Chloro-2'-Hydroxy acetophenone
- 1-(5-Chloro-2-hydroxyphenyl)ethanone #
- 5'-Chloro-2'-hydroxyacetophenone
- W-108143
- CHEMBL4556310
- Acetophenone, 5-chloro-2-hydroxy-
- NSC-46622
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
- UY5U246MAZ
- UNII-UY5U246MAZ
- AKOS000121001
- AC-8265
- SY061655
- A808312
- 5'-Chloro-2'-hydroxyacetophenone, 99%
- 6C-033
- NS00024718
- MFCD00067788
- 1-(5-CHLORO-2-HYDROXYPHENYL)-1-ETHANONE
- Z57101024
- 5'-chloro-2'- hydroxyacetophenone
- 2'-Hydroxy-5'-chloroacetophenone
- 3-Chloro-6-hydroxyacetophenone
- EINECS 215-916-8
- NSC 46622
- 1-(5-chloranyl-2-oxidanyl-phenyl)ethanone
- InChI=1/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H
- 1-(5-chloro-2-hydroxy-phenyl)-ethanone
- SCHEMBL218964
- EN300-17921
- ETHANONE, 1-(5-CHLORO-2-HYDROXYPHENYL)-
- 1-(5-Chloro-2-hydroxyphenyl)ethanone
- A7447
- 4712-88-3
- 2-hydroxy-5-chloroacetophenone
- 1450-74-4
- 5 inverted exclamation mark -Chloro-2 inverted exclamation mark -hydroxyacetophenone
- DTXSID90162863
- NSC46622
- CS-W004713
- 2-Acetyl-4-chlorophenol
- 5-Chloro-2-hydroxyacetophenone
- Acetophenone, 5'-chloro-2'-hydroxy-
-
- Inchi: 1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
- Chiave InChI: XTGCUDZCCIRWHL-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=C(C(C)=O)C=1)O
Proprietà calcolate
- Massa esatta: 214.09942
- Massa monoisotopica: 170.013457
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 37.3
Proprietà sperimentali
- Densità: 1.298
- Punto di ebollizione: 270.9°Cat760mmHg
- Punto di infiammabilità: 117.6°C
- PSA: 37.3
1-Butanone,1-(5-hydroxy-1-naphthalenyl)- Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
4712-88-3 (1-Butanone,1-(5-hydroxy-1-naphthalenyl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso